6-(2-Bromophenyl)pyrimidin-4-amine
Overview
Description
6-(2-Bromophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)pyrimidin-4-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyrimidine, undergoes bromination to introduce a bromine atom at the 6-position of the pyrimidine ring.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 2-bromoaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-(2-Bromophenyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-6-methylpyrimidin-2-amine: Another brominated pyrimidine derivative with similar chemical properties.
6-(3-Bromophenyl)pyrimidin-4-amine: A structural isomer with the bromine atom at a different position on the phenyl ring.
Uniqueness
6-(2-Bromophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-(2-bromophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPITJMDMBNDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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